molecular formula C11H14Cl2N6O B3804758 2-(4,5-dichloro-2-methylimidazol-1-yl)-N-(1-propan-2-yltriazol-4-yl)acetamide

2-(4,5-dichloro-2-methylimidazol-1-yl)-N-(1-propan-2-yltriazol-4-yl)acetamide

Cat. No.: B3804758
M. Wt: 317.17 g/mol
InChI Key: MBBRSHDTTIREGJ-UHFFFAOYSA-N
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Description

2-(4,5-dichloro-2-methylimidazol-1-yl)-N-(1-propan-2-yltriazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dichloro-2-methylimidazol-1-yl)-N-(1-propan-2-yltriazol-4-yl)acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of chlorine atoms at specific positions on the imidazole ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Triazole formation: This involves the cyclization of azide and alkyne precursors under copper-catalyzed conditions (CuAAC reaction).

    Acetamide linkage: The final step involves the coupling of the imidazole and triazole moieties through an acetamide linkage, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the imidazole ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the chlorinated positions, potentially leading to dechlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution could produce various substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The triazole moiety may enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-methylimidazole: A simpler imidazole derivative with known biological activities.

    1,2,4-triazole: A core structure in many pharmaceuticals, including antifungal agents.

    Chlorinated imidazoles: Compounds with similar substitution patterns on the imidazole ring.

Uniqueness

2-(4,5-dichloro-2-methylimidazol-1-yl)-N-(1-propan-2-yltriazol-4-yl)acetamide is unique due to its specific combination of imidazole and triazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(4,5-dichloro-2-methylimidazol-1-yl)-N-(1-propan-2-yltriazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N6O/c1-6(2)19-4-8(16-17-19)15-9(20)5-18-7(3)14-10(12)11(18)13/h4,6H,5H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBRSHDTTIREGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1CC(=O)NC2=CN(N=N2)C(C)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,5-dichloro-2-methylimidazol-1-yl)-N-(1-propan-2-yltriazol-4-yl)acetamide
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2-(4,5-dichloro-2-methylimidazol-1-yl)-N-(1-propan-2-yltriazol-4-yl)acetamide
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2-(4,5-dichloro-2-methylimidazol-1-yl)-N-(1-propan-2-yltriazol-4-yl)acetamide
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2-(4,5-dichloro-2-methylimidazol-1-yl)-N-(1-propan-2-yltriazol-4-yl)acetamide
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2-(4,5-dichloro-2-methylimidazol-1-yl)-N-(1-propan-2-yltriazol-4-yl)acetamide
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2-(4,5-dichloro-2-methylimidazol-1-yl)-N-(1-propan-2-yltriazol-4-yl)acetamide

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